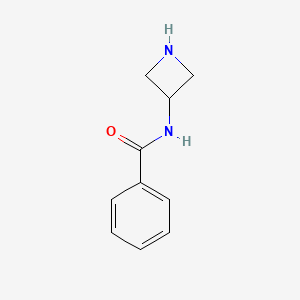

N-(azetidin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYOGWIZRCQGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Benzoyl Chloride

A foundational method involves reacting azetidine-3-amine derivatives with benzoyl chloride under controlled conditions. In one protocol, azetidine-3-amine hydrochloride is neutralized with a base such as triethylamine, followed by dropwise addition of benzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding this compound after 12–24 hours. Purification via aqueous extraction and recrystallization from ethanol/water mixtures achieves ~65–70% purity, with residual solvents removed under reduced pressure.

Reductive Amination of Azetidine-3-carbaldehyde

Alternative routes employ reductive amination to couple benzamide moieties with azetidine aldehydes. For example, azetidine-3-carbaldehyde is condensed with benzamide in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent. This method, conducted in tetrahydrofuran (THF) at room temperature, avoids harsh acidic conditions and achieves moderate yields (55–60%). However, competing over-reduction to secondary amines necessitates careful stoichiometric control.

Multi-Step Functionalization of Azetidine Precursors

Patent literature discloses a multi-step approach starting from tert-butyl azetidine-1-carboxylate derivatives. Key steps include:

-

Deprotection : Acidic removal of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in DCM.

-

Sulfonylation : Treatment with methanesulfonyl chloride to activate the azetidine nitrogen.

-

Benzoylation : Reaction with benzoyl chloride in the presence of diisopropylethylamine (DIPEA), yielding this compound after column chromatography.

This method, while lengthier, offers superior purity (>95%) and scalability for industrial applications.

Catalytic Systems and Reaction Optimization

Role of Bases and Solvents

The choice of base significantly impacts reaction efficiency. Triethylamine (TEA) and DIPEA are preferred for their ability to scavenge HCl generated during acylation, preventing azetidine ring degradation. Polar aprotic solvents like DCM and THF enhance reagent solubility, whereas methanol is avoided due to its propensity to hydrolyze benzoyl chloride prematurely.

Temperature and Kinetic Control

Low-temperature conditions (0–5°C) are critical during benzoyl chloride addition to minimize side reactions such as azetidine ring-opening. Gradual warming to room temperature ensures complete conversion without compromising stereochemical integrity. Kinetic studies suggest reaction completion within 6–8 hours under optimized stirring rates (500–700 rpm).

Industrial-Scale Production Strategies

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance throughput and safety. In a patented process, azetidine-3-amine and benzoyl chloride are fed into a microreactor at stoichiometric ratios, with residence times calibrated to 10–15 minutes. This method reduces thermal degradation risks and achieves 85% yield at pilot scales.

Green Chemistry Adaptations

Efforts to minimize environmental impact include:

-

Solvent Recycling : Recovery of DCM via distillation.

-

Catalyst Reuse : Immobilized lipases for enzymatic acylation, reducing heavy metal waste.

Analytical and Purification Techniques

Chromatographic Methods

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (60:40 to 90:10) resolves this compound from byproducts. Detection at 254 nm confirms >99% purity for pharmaceutical-grade batches.

Crystallization Protocols

Recrystallization from ethanol/water (7:3) yields needle-like crystals with a melting point of 142–144°C, consistent with literature values.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–70 | 85–90 | Simplicity, low cost | Moderate purity, solvent-intensive |

| Reductive Amination | 55–60 | 75–80 | Mild conditions | Over-reduction side reactions |

| Multi-Step Functionalization | 70–75 | >95 | High purity, scalable | Lengthy process, high reagent consumption |

| Continuous Flow | 85 | 99 | Rapid, safe, high throughput | High initial infrastructure investment |

Scientific Research Applications

N-(azetidin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacological agent, particularly as a dopamine antagonist.

Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)benzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist, binding to the receptors and inhibiting their activity. This interaction can modulate neurotransmitter levels and influence various physiological processes .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Physicochemical and ADMET Properties

While direct data on N-(azetidin-3-yl)benzamide is lacking, insights from related compounds suggest:

Biological Activity

N-(azetidin-3-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features an azetidine ring and a benzamide moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for developing therapeutic agents.

Target Interactions:

this compound has been investigated for its interactions with several biological targets. It shows promise as a dopaminergic antagonist , which may have implications for treating neurological disorders. Additionally, it has been linked to antimicrobial and antifungal activities, indicating its potential utility in combating infections.

Biochemical Pathways:

Research has indicated that related azetidine derivatives exhibit anti-tubercular activity against Mycobacterium tuberculosis, suggesting that this compound could have similar effects . The compound's structural features allow it to participate in various biochemical pathways, including those involved in cell signaling and apoptosis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, with some derivatives achieving an IC50 value of less than 1 µg/mL against Mycobacterium tuberculosis in vitro .

| Compound | Target Pathogen | IC50 (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | < 1 |

| Related Azetidine Derivative | Various Bacteria | Varies |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Some derivatives have shown promising cytotoxic effects, highlighting their potential as anticancer agents .

| Cell Line | Compound | Concentration (µM) | Anti-proliferative Activity (µM) |

|---|---|---|---|

| MCF-7 | 1b | 100 | 18.24 ± 7.62 |

| PC-3 | 1b | 100 | 45.81 ± 1.10 |

Case Studies and Research Findings

- Antitubercular Activity Study : A study synthesized various azetidine derivatives, including this compound, which were tested for their anti-tubercular properties. The results indicated that several compounds showed significant activity against Mycobacterium tuberculosis, with some exhibiting low cytotoxicity against human cancer cell lines .

- Dopaminergic Antagonism : In another investigation, the compound was assessed for its ability to act as a dopaminergic antagonist. The findings suggest that it could potentially modulate dopaminergic signaling pathways, which are crucial in various neurological conditions.

- Structure-Activity Relationship (SAR) : Research focused on the SAR of azetidine amides revealed that modifications to the azetidine ring can enhance biological activity. For instance, replacing certain functional groups led to improved potency against cancer cell lines while maintaining selectivity for specific molecular targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(azetidin-3-yl)benzamide derivatives, and how do reaction conditions influence product selectivity?

- Methodology : Use acyl chlorides (e.g., m-toluoyl chloride) and diamines (e.g., o-phenylenediamine) under controlled protonation and temperature. Excess protonating agents and high temperatures favor benzimidazole formation, while acyl chlorides promote amide synthesis due to better leaving-group properties. Monitor reaction progress via TLC and confirm structures using NMR and X-ray crystallography .

- Key Data : Example reaction yields:

| Substrate | Product | Yield (%) |

|---|---|---|

| m-toluoyl chloride + o-phenylenediamine | Amide (I) | 65–75% |

| m-toluic acid + o-phenylenediamine (polyphosphoric acid) | Benzimidazole (II) | 80–85% |

Q. Which crystallographic tools are recommended for structural elucidation of this compound derivatives?

- Methodology : Use SHELX-76/SHELXL for structure refinement, ORTEP-III for graphical representation of thermal ellipsoids, and WinGX for data integration and validation. High-resolution data (e.g., <1.0 Å) improves refinement accuracy .

- Example Parameters :

| Software | Application | Key Features |

|---|---|---|

| SHELXL | Refinement | Handles twinning, high-resolution data |

| ORTEP-3 | Visualization | 3D thermal motion modeling |

Q. How can NMR spectroscopy resolve structural ambiguities in substituted this compound analogs?

- Methodology : Compare chemical shifts (δ) with published data (e.g., δ 7.42–7.52 ppm for aromatic protons in DMSO-d6). Use 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations .

- Case Study : Compound A10 (δ 10.75 ppm for NH) vs. A11 (δ 10.85 ppm) highlights electronic effects of substituents on NH proton shifts .

Advanced Research Questions

Q. How do divergent reaction mechanisms (organometallic vs. single-electron transfer) impact copper-mediated C-H oxidation of benzamide derivatives?

- Methodology : Under basic conditions, Cu(II) promotes directed C-H methoxylation via organometallic intermediates. In acidic media, non-directed chlorination occurs via radical pathways. Validate using kinetic isotope effects (KIE) and DFT calculations .

- Key Findings :

| Condition | Mechanism | Major Product |

|---|---|---|

| Basic (pH >10) | Organometallic | Methoxylated benzamide |

| Acidic (pH <4) | Radical (SET) | Chlorinated quinoline |

Q. What experimental strategies address discrepancies in HDAC inhibition potency across brain regions for benzamide derivatives?

- Methodology : Use region-specific chromatin immunoprecipitation (ChIP) to quantify acetylated histone H3 (Ac-H3) binding to promoters (e.g., RELN, GAD67). Dose-response studies (15–120 μmol/kg s.c.) reveal hippocampus-specific activity thresholds .

- Data : MS-275 potency:

| Brain Region | EC₅₀ (μmol/kg) |

|---|---|

| Frontal Cortex | 15 |

| Hippocampus | 60 |

| Striatum | No activity |

Q. How can computational modeling predict frontier orbital contributions to reactivity in this compound synthesis?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps. Substituents with electron-withdrawing groups lower LUMO energy, enhancing electrophilic reactivity .

- Example : Methyl groups on benzimidazole reduce oxidation susceptibility by stabilizing HOMO orbitals .

Q. What strategies optimize crystal structure refinement for this compound derivatives with twinning or low-resolution data?

- Methodology : Use SHELXL’s TWIN/BASF commands for twinned data. Apply restraints to ADPs (atomic displacement parameters) and validate with R₁/Rw convergence metrics (<5% discrepancy). High redundancy (>4) improves data quality .

- Case Study : For monoclinic P21/c crystals (a=25.0232 Å), redundancy=8 reduced R-factor from 0.12 to 0.08 .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on substituent effects in benzamide derivative synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.